molecular formula C9H12BrN3 B3045396 2-Bromo-5-(piperidin-1-yl)pyrazine CAS No. 1060803-86-2

2-Bromo-5-(piperidin-1-yl)pyrazine

Cat. No.: B3045396
CAS No.: 1060803-86-2
M. Wt: 242.12
InChI Key: SXASQQOKUXUBLI-UHFFFAOYSA-N
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Description

2-Bromo-5-(piperidin-1-yl)pyrazine is an organic compound with the molecular formula C9H12BrN3. It is a pyrazine derivative that features a bromine atom at the second position and a piperidine ring at the fifth position.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(piperidin-1-yl)pyrazine typically involves the bromination of 5-(piperidin-1-yl)pyrazine. One common method is the reaction of 5-(piperidin-1-yl)pyrazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(piperidin-1-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Coupling Reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-(piperidin-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the piperidine ring contribute to its binding affinity and selectivity towards molecular targets. The compound can interact with various biological pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(piperidin-1-yl)pyrazine is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various compounds .

Properties

IUPAC Name

2-bromo-5-piperidin-1-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXASQQOKUXUBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670281
Record name 2-Bromo-5-(piperidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060803-86-2
Record name 2-Bromo-5-(piperidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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